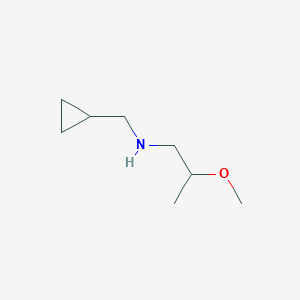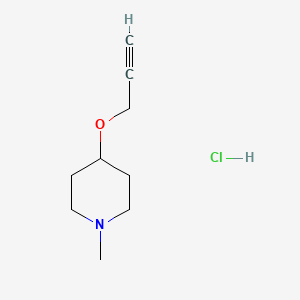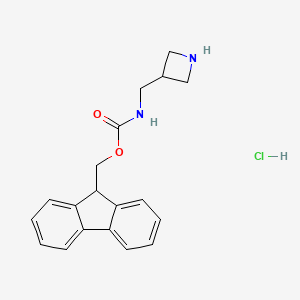
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Overview
Description
“1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1965309-94-7 . It has a molecular weight of 243.56 . The compound appears as an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11ClN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H . This indicates that the compound has a chlorophenyl group attached to an ethane-1,2-diamine moiety, and it’s further combined with two hydrochloride ions. Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 243.56 .Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride: is explored in medicinal chemistry for its potential role in drug synthesis. It can serve as a precursor for the development of pharmaceutical compounds due to its structural properties, which allow for further functionalization and incorporation into more complex molecules. The presence of the diamine moiety makes it a suitable candidate for creating chelating agents that could be used in metal-based drugs or diagnostic agents .
Agriculture
In the agricultural sector, this compound’s derivatives may be investigated for their pesticidal properties. The chlorophenyl group is a common feature in many pesticides, and the diamine functionality could enhance the interaction with biological targets in pests. Research may focus on optimizing the efficacy and selectivity of such compounds to develop safer and more environmentally friendly agricultural chemicals .
Material Science
The compound’s potential applications in material science include its use as a monomer or cross-linking agent in polymer synthesis. Its two amine groups can react with various compounds to form polymeric materials with specific mechanical and chemical properties. These materials could find use in coatings, adhesives, or as components of composite materials .
Environmental Science
Environmental science research might utilize 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride in the synthesis of compounds designed for environmental remediation. For example, it could be used to create absorbents or catalysts for the degradation of pollutants, contributing to cleaner air and water. The compound’s structure allows for the attachment of other functional groups that can target specific contaminants .
Analytical Chemistry
In analytical chemistry, this compound could be employed in the development of new analytical reagents. Its ability to form complexes with metals can be advantageous in colorimetric assays or as a component in sensors for detecting metal ions. Research may focus on enhancing the sensitivity and selectivity of such assays for various applications, including water quality monitoring .
Biochemistry
Finally, in biochemistry, 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride might be used in studies related to enzyme inhibition or modulation. The compound’s structure could interact with active sites or allosteric sites on enzymes, influencing their activity. This can provide insights into enzyme mechanisms and aid in the design of new inhibitors for therapeutic purposes .
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCBKWSTIEQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride | |
CAS RN |
40658-64-8 | |
| Record name | 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)



